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Compound of Interest

Compound Name: Ethyl 2-bromopropionate

Cat. No.: B3425472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
bromopropionate, a key intermediate in various chemical syntheses. The interpretation of its

¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data is crucial for its identification, purity

assessment, and quality control in research and development settings, including the

pharmaceutical industry. This document presents a detailed analysis of its spectral

characteristics, supported by structured data tables, experimental protocols, and logical

workflow diagrams.

Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of spectroscopic signals, the following

numbering scheme is used for the atoms in ethyl 2-bromopropionate.
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Caption: Molecular structure of ethyl 2-bromopropionate with atom numbering.

Spectroscopic Data Summary
The following sections provide a detailed breakdown of the spectroscopic data for ethyl 2-
bromopropionate.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating

the structure of organic molecules by providing information about the chemical environment of

hydrogen atoms.

Table 1: ¹H NMR Data for Ethyl 2-Bromopropionate in CDCl₃
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

4.36 Quartet (q) 7.00 1H H-2

4.24
Quartet of

doublets (qd)
7.00, 2.69 2H H-4

1.83 Doublet (d) 7.08 3H H-3

1.31 Triplet (t) 7.20 3H H-5

Data sourced from various chemical databases and literature.[1]

¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about

the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data for Ethyl 2-Bromopropionate

Chemical Shift (δ, ppm) Assignment

169.5 C-1 (C=O)

62.5 C-4 (-O-CH₂-)

40.5 C-2 (-CHBr-)

21.5 C-3 (-CH₃)

14.0 C-5 (-CH₃)

Data compiled from spectral databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a

molecule based on the absorption of infrared radiation.
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Table 3: FT-IR Data for Ethyl 2-Bromopropionate

Wavenumber (cm⁻¹) Intensity Assignment

2985 Medium C-H stretch (alkane)

1735 Strong C=O stretch (ester)

1270 Strong C-O stretch (ester)

1170 Strong C-O stretch (ester)

670 Medium C-Br stretch

Characteristic absorption bands from spectral databases.

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, aiding in its identification.

Table 4: Mass Spectrometry Data for Ethyl 2-Bromopropionate

m/z Relative Intensity (%) Proposed Fragment

182 Low [M+2]⁺ (with ⁸¹Br)

180 Low [M]⁺ (with ⁷⁹Br)

135 Moderate [M - OCH₂CH₃]⁺

109/107 High [CH₃CHBr]⁺

57 Moderate [C₄H₉]⁺

29 High [CH₃CH₂]⁺

Fragmentation data obtained from mass spectral databases.[2] The molecular ion peak is

observed as a pair of peaks at m/z 180 and 182 due to the presence of the two isotopes of

bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.[2]
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for liquid samples like ethyl 2-bromopropionate.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of ethyl 2-bromopropionate is prepared by dissolving

approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃) in a clean, dry NMR tube.[3] Tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing.[3]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data

acquisition.[4]

Data Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

For ¹H NMR, a standard single-pulse experiment is typically performed.

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum.

Key parameters such as the number of scans, relaxation delay, and spectral width are

optimized to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy
Sample Preparation: For a liquid sample like ethyl 2-bromopropionate, a drop of the neat

liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Alternatively, a thin film can be prepared between two salt plates (e.g., KBr or NaCl).[5]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty ATR crystal or clean salt plates is collected.
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The sample is then placed in the beam path, and the sample spectrum is recorded.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any

impurities.

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule,

where high-energy electrons bombard the sample, causing ionization and fragmentation.[6]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.

Workflow for Spectroscopic Data Interpretation
The systematic interpretation of spectroscopic data is crucial for the unambiguous identification

of a chemical compound. The following diagram illustrates a logical workflow for this process.
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Caption: Workflow for spectroscopic data interpretation and structure elucidation.

This guide provides a foundational understanding of the spectroscopic characteristics of ethyl
2-bromopropionate. For more specific applications, it is recommended to consult detailed

analytical methodologies and spectral libraries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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